molecular formula C18H15BrClN3O2 B6080116 4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione

4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione

Cat. No. B6080116
M. Wt: 420.7 g/mol
InChI Key: TZMUBDKRIJHQCF-ZROIWOOFSA-N
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Description

The compound “4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione” is a chemical compound with the molecular formula C18H15BrClN3O2 . The average mass of this compound is 420.688 Da and the mono-isotopic mass is 419.003601 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These techniques can provide a detailed representation of the molecule’s shape and properties within its crystalline environment .


Chemical Reactions Analysis

The chemical reactivity of this compound can be predicted using Conceptual Density Functional Theory (CDFT). This theory can predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C18H15BrClN3O2 and an average mass of 420.688 Da .

Future Directions

The future directions for this compound could involve further exploration of its structure-reactivity relationship and potential biological activities . More research is needed in this area.

properties

IUPAC Name

(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-22(2)16-8-3-11(10-15(16)19)9-14-17(24)21-23(18(14)25)13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMUBDKRIJHQCF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione

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